2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl
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Overview
Description
2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom and a methyl group, and the acetic acid moiety is substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with ammonium acetate and potassium cyanide to form 2-amino-2-(2-chloro-3-methylphenyl)acetonitrile.
Hydrolysis: The nitrile group is then hydrolyzed to form 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid.
Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Phenyl derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride
- 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride
- 2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can lead to distinct steric and electronic effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11Cl2NO2 |
---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-3-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-5-3-2-4-6(7(5)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |
InChI Key |
ZXBKQDBQRTZDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
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